

The First Total Synthesis of (+)-Tanzawaic Acid B: A Technical Guide

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Compound of Interest					
Compound Name:	Tanzawaic acid B				
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Introduction

Tanzawaic acid B is a polyketide natural product first isolated from the fungus Penicillium sp. GS1302.[1][2] It belongs to a class of compounds characterized by a complex, densely functionalized octalin core and a conjugated pentadienoic acid side chain.[3] Members of the tanzawaic acid family have exhibited a range of promising biological activities, including antibacterial, antifungal, antimalarial, and protein tyrosine phosphatase 1B (PTP1B) inhibitory properties.[2] The intricate stereochemistry and potential therapeutic applications of **tanzawaic acid B** have made it a compelling target for total synthesis.

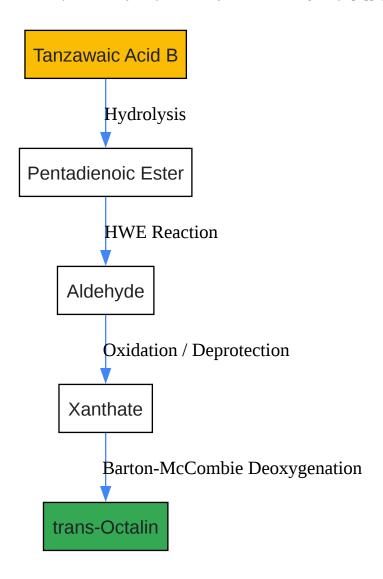
This technical guide provides an in-depth overview of the first total synthesis of (+)-tanzawaic acid B, accomplished by the research group of Professor Isamu Shiina at the Tokyo University of Science.[1][4] This landmark achievement, published in ACS Omega in 2023, not only confirmed the absolute stereochemistry of the natural product but also established a synthetic route capable of producing the chiral octalin core on a gram scale, paving the way for further investigation of its biological properties and the synthesis of novel analogues.[1][5]

The synthesis is notable for its strategic use of powerful asymmetric reactions to establish key stereocenters and a carefully orchestrated sequence of transformations to complete the construction of the natural product.[6] Key reactions employed include an intramolecular Diels-Alder reaction to form the octalin core, a Barton-McCombie deoxygenation, and a Horner-Wadsworth-Emmons olefination to append the side chain.[1][3]



Retrosynthetic Analysis

The retrosynthetic strategy for (+)-tanzawaic acid B hinges on disconnecting the pentadienoic acid side chain, which can be installed late in the synthesis via a Horner-Wadsworth-Emmons (HWE) reaction.[3] This disconnection reveals a key aldehyde intermediate. The core of the molecule, the chiral octalin structure, was envisioned to be assembled through a gram-scale synthetic route that had been previously improved by the Shiina group.[1][3]



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Caption: Retrosynthetic analysis of (+)-tanzawaic acid B.

Quantitative Data Summary







The following table summarizes the quantitative data for the key steps in the total synthesis of (+)-tanzawaic acid B. The yields are reported for each transformation, and the spectroscopic data for the final product confirms its identity and stereochemistry.[1]



Step	Intermediate	Reagents and Conditions	Yield (%)	Spectroscopic Data
1	trans-Octalin 9	Multi-step gram- scale synthesis	N/A	N/A
2	Alcohol 26	1. TBAF, THF; 2. Bz ₂ O, DMAP, CH ₂ Cl ₂	quant. over 2 steps	N/A
3	Xanthate 8	NaHMDS, CS2, MeI, THF	quant.	N/A
4	Benzoate 7	Bu₃SnH, AIBN, toluene	N/A	N/A
5	Alcohol 27	DIBAL-H, toluene	N/A	N/A
6	Aldehyde 6	SO ₃ ·Py, Et ₃ N, DMSO/CH ₂ Cl ₂	N/A	N/A
7	Pentadienoic Ester 5	Phosphonate, KHMDS, 18- crown-6, THF	N/A	N/A
8	(+)-Tanzawaic Acid B	LiOH, THF/H₂O	N/A	¹ H NMR (CDCl ₃ , 500 MHz): δ 7.33 (dd, J = 15.0, 11.5 Hz, 1H), 6.47 (dd, J = 15.0, 10.5 Hz, 1H), 6.08 (t, J = 11.5 Hz, 1H), 5.82 (d, J = 11.5 Hz, 1H), 2.34-2.28 (m, 1H), 2.05-1.99 (m, 1H), 1.85-1.75 (m, 2H), 1.68-1.58 (m, 2H),



1.55-1.45 (m, 2H), 1.40-1.30 (m, 2H), 1.28-1.18 (m, 2H), 1.01 (d, J = 7.0)Hz, 3H), 0.90 (d, J = 6.5 Hz, 3H),0.88 (d, J = 6.5)Hz, 3H). ¹³C NMR (CDCl₃, 125 MHz): δ 171.9, 145.2, 142.0, 129.5, 120.3, 45.8, 41.7, 39.8, 38.9, 36.4, 34.2, 33.1, 31.8, 29.7, 25.4, 21.6, 20.9, 16.2. Optical Rotation: $[\alpha]^{25}$ D +89.9 (c 0.50, CHCl₃)

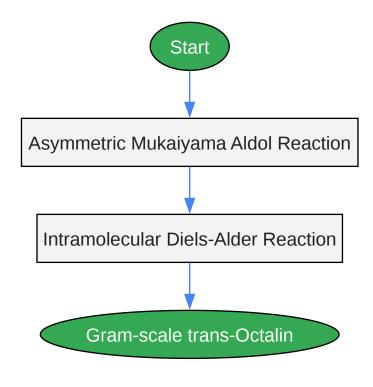
Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of (+)-tanzawaic acid B.

Synthesis of the trans-Octalin Core

The synthesis of the chiral trans-octalin core, a key intermediate, was achieved on a gram scale through an improved synthetic route previously developed by the authors.[1][3] This involved an asymmetric Mukaiyama aldol reaction and a subsequent intramolecular Diels-Alder reaction to construct the bicyclic system with high stereocontrol.[5]





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Caption: Workflow for the gram-scale synthesis of the octalin core.

Barton-McCombie Deoxygenation

The deoxygenation of the secondary alcohol was accomplished via a Barton-McCombie reaction. The alcohol was first converted to a xanthate, which was then treated with a radical initiator and a tin hydride reagent to effect the removal of the hydroxyl group.

- Formation of Xanthate (8): To a solution of the alcohol 26 in THF at -78 °C was added NaHMDS. After stirring, carbon disulfide was added, followed by methyl iodide to afford the xanthate 8. The reaction was quenched with saturated aqueous ammonium chloride and the product was extracted with ethyl acetate.
- Radical Deoxygenation: A solution of the xanthate 8 in toluene was heated to reflux. A
 solution of tributyltin hydride and AIBN in toluene was added dropwise over 1 hour. The
 reaction mixture was stirred at reflux for an additional hour. After cooling, the solvent was
 removed under reduced pressure, and the residue was purified by column chromatography
 to yield the deoxygenated product 7.



Horner-Wadsworth-Emmons Reaction

The pentadienoic ester side chain was installed using a Horner-Wadsworth-Emmons reaction with a phosphonate reagent.

- Deprotonation of Phosphonate: To a solution of the appropriate phosphonate reagent and 18-crown-6 in THF at -78 °C was added KHMDS. The mixture was stirred for 30 minutes.
- Olefination: A solution of the aldehyde 6 in THF was added to the reaction mixture at -78 °C. The reaction was stirred for 1 hour and then warmed to room temperature. The reaction was quenched with saturated aqueous ammonium chloride, and the product was extracted with ethyl acetate. Purification by column chromatography afforded the pentadienoic ester 5.

Final Hydrolysis

The total synthesis was completed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

To a solution of the methyl ester 5 in a mixture of THF and water was added lithium hydroxide. The reaction mixture was stirred at room temperature until the starting material was consumed as monitored by TLC. The reaction was then acidified with 1 M HCl and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield (+)-tanzawaic acid B.[1]

Conclusion

The first total synthesis of (+)-tanzawaic acid B by Shiina and coworkers is a significant achievement in natural product synthesis.[1] The successful synthesis provides a scalable route to this biologically active molecule, enabling further investigation into its therapeutic potential.[5] The strategic use of modern synthetic methods to control stereochemistry and build molecular complexity serves as an excellent case study for researchers in organic synthesis and drug development. The confirmation of the absolute configuration of the natural product provides a solid foundation for future structure-activity relationship studies.[1]



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